
(R)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide typically involves the reaction of naphthylamine with a suitable sulfinylating agent under controlled conditions. One common method involves the use of ®-tert-butanesulfinamide as a chiral auxiliary, which reacts with naphthylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group to the corresponding amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvents like ether or THF; temperatures ranging from -78°C to room temperature.
Substitution: Nitrating agents like nitric acid; halogenating agents like bromine; solvents like sulfuric acid or acetic acid; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is essential.
Mecanismo De Acción
The mechanism of action of ®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide
- Naphthylamine derivatives
- Sulfinamide analogs
Uniqueness
®-2-Methyl-N-(naphthalen-1-YL)propane-2-sulfinamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, selectivity, and biological activity, making it a valuable tool in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C14H17NOS |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
2-methyl-N-naphthalen-1-ylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,1-3H3 |
Clave InChI |
QXKJKFSTLBPSBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


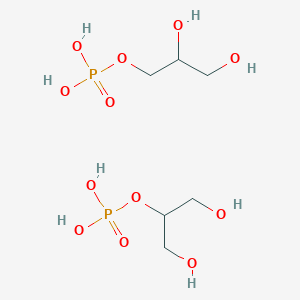
![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)
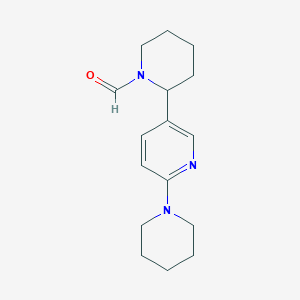
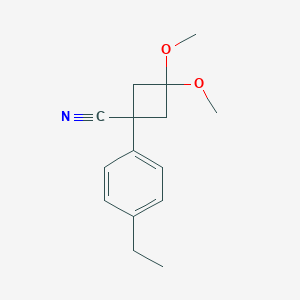
![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)
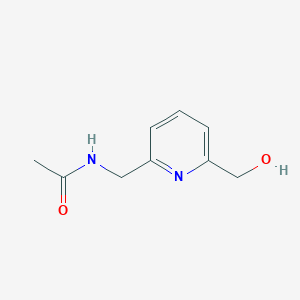
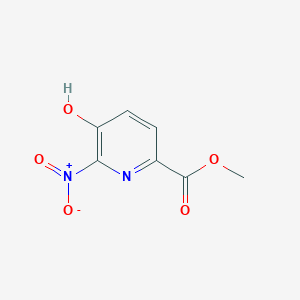
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)

![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)

